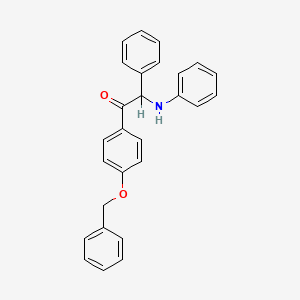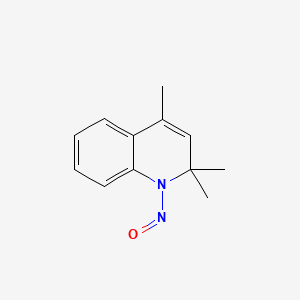
1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
准备方法
The synthesis of 1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline typically involves the condensation of aniline with acetone in the presence of an acid catalyst. The reaction conditions often require elevated temperatures and careful control of the reaction environment to ensure high yields and purity. Industrial production methods may employ heterogeneous catalytic systems to optimize the reaction efficiency and minimize the use of harmful solvents .
化学反应分析
1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitroso group to an amino group, leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
科学研究应用
1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound’s derivatives exhibit antibacterial, antimalarial, and anti-inflammatory properties, making them valuable in drug discovery and development.
作用机制
The mechanism of action of 1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
相似化合物的比较
1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline can be compared with other quinoline derivatives such as:
2,2,4-Trimethyl-1,2-dihydroquinoline: Known for its antioxidant properties in rubber and plastic industries.
1,2-Dihydro-2,2,4-trimethylquinoline: Used in similar applications but differs in its reactivity and stability.
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Another derivative with distinct chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its structural features and specific applications.
属性
CAS 编号 |
20619-78-7 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC 名称 |
2,2,4-trimethyl-1-nitrosoquinoline |
InChI |
InChI=1S/C12H14N2O/c1-9-8-12(2,3)14(13-15)11-7-5-4-6-10(9)11/h4-8H,1-3H3 |
InChI 键 |
MOGASTIXMIUDMK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(N(C2=CC=CC=C12)N=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




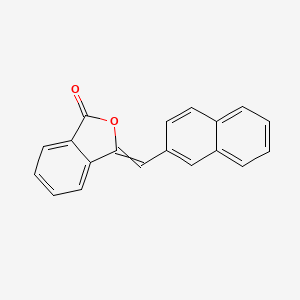
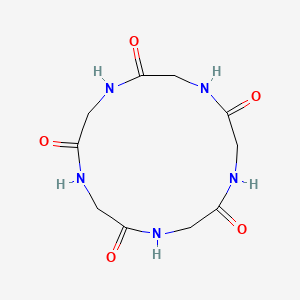

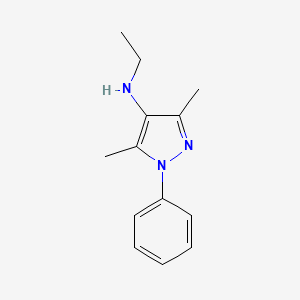
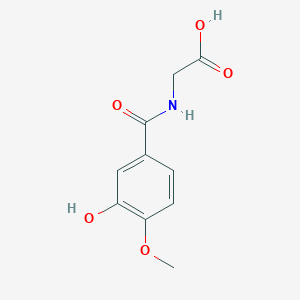
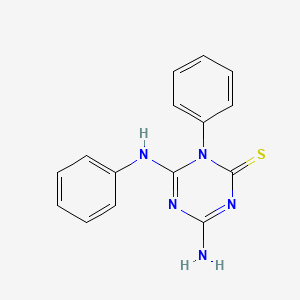
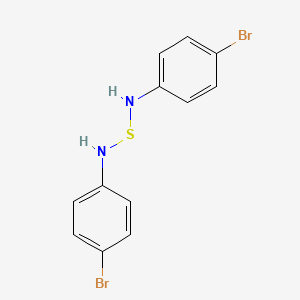

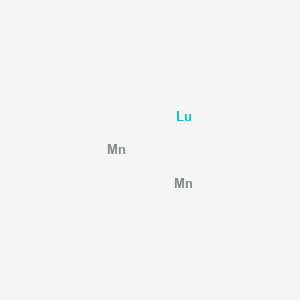
![Bicyclo[1.1.1]pentane, 1,3-dichloro-](/img/structure/B14711548.png)
